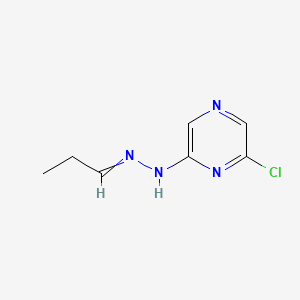![molecular formula C23H21F2N5O2 B10798260 4-[4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]morpholine](/img/structure/B10798260.png)
4-[4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-524 is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. It is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source collaboration. The compound is known for its unique chemical structure and promising biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-524 involves multiple steps, starting with the construction of the core scaffold. The process typically includes:
Step 1: Formation of the core scaffold through a series of condensation reactions.
Step 2: Functionalization of the scaffold by introducing various substituents using reagents such as halogens, amines, and alkyl groups.
Step 3: Purification of the final product through techniques like recrystallization or chromatography.
Industrial Production Methods: Industrial production of OSM-S-524 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: OSM-S-524 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
OSM-S-524 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or pathways in biological systems.
Industry: Potential applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of OSM-S-524 involves its interaction with molecular targets such as the PfATP4 ion pump in the malaria parasite. By inhibiting this pump, the compound disrupts the parasite’s ion regulation, leading to its demise . The compound’s effects are mediated through pathways involving ion transport and cellular homeostasis.
Comparison with Similar Compounds
OSM-S-106: Another compound in the Open Source Malaria project, known for its effects on parasite metabolism.
OSM-S-313: Targets the PfATP4 ion pump, similar to OSM-S-524.
Uniqueness: OSM-S-524 stands out due to its specific structural features and its potent inhibitory effects on the PfATP4 ion pump. Compared to similar compounds, it has shown higher efficacy in disrupting the parasite’s ion regulation, making it a promising candidate for further development as an antimalarial agent.
Properties
Molecular Formula |
C23H21F2N5O2 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
4-[4-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]morpholine |
InChI |
InChI=1S/C23H21F2N5O2/c24-19-6-1-16(13-20(19)25)7-10-32-22-15-26-14-21-27-28-23(30(21)22)17-2-4-18(5-3-17)29-8-11-31-12-9-29/h1-6,13-15H,7-12H2 |
InChI Key |
YZCOBAJWPPWSFU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=NN=C4N3C(=CN=C4)OCCC5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798184.png)
![6-chloro-N-[(3-chlorophenyl)methylideneamino]pyrazin-2-amine](/img/structure/B10798192.png)
![8-[2-(3,4-Difluorophenyl)ethoxy]-3-pyrazol-1-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798194.png)

![(2R)-1-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-3-phenylpropan-2-amine](/img/structure/B10798204.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-pyrazol-1-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798208.png)
![2-[(3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]-1-phenylethanol](/img/structure/B10798213.png)
![3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(3-phenylmethoxyphenyl)propan-1-ol](/img/structure/B10798221.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798246.png)
![3-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N,N-dimethylbenzamide](/img/structure/B10798250.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-pyrrolidin-1-ylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798253.png)
![6-chloro-N-[[4-(difluoromethoxy)phenyl]methylideneamino]pyrazin-2-amine](/img/structure/B10798255.png)
![4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]aniline](/img/structure/B10798263.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798265.png)
